Bis(2-hydroxyethyl)ammonium octadecyl sulphate
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Overview
Description
Bis(2-hydroxyethyl)ammonium octadecyl sulphate: is a chemical compound with the molecular formula C22H49NO6S and a molecular weight of 455.69256 g/mol . It is known for its surfactant properties, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-hydroxyethyl)ammonium octadecyl sulphate typically involves the reaction of octadecyl sulphate with bis(2-hydroxyethyl)amine under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated through precipitation or extraction methods .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, and the product is continuously extracted and purified .
Chemical Reactions Analysis
Types of Reactions
Bis(2-hydroxyethyl)ammonium octadecyl sulphate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
Bis(2-hydroxyethyl)ammonium octadecyl sulphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of detergents, emulsifiers, and personal care products.
Mechanism of Action
The mechanism of action of bis(2-hydroxyethyl)ammonium octadecyl sulphate primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is crucial in applications such as emulsification and solubilization .
Comparison with Similar Compounds
Similar Compounds
Bis(2-hydroxyethyl)methyl(octadecyl)ammonium methyl sulphate: Similar in structure but contains a methyl group instead of a hydrogen atom.
N,N-Bis(2-hydroxyethyl)-N-methyl-1-octadecanaminium methyl sulfate: Another variant with a methyl group.
Uniqueness
Bis(2-hydroxyethyl)ammonium octadecyl sulphate is unique due to its specific combination of hydrophilic and hydrophobic properties, making it highly effective as a surfactant. Its ability to undergo various chemical reactions also adds to its versatility in scientific research and industrial applications .
Properties
CAS No. |
64346-13-0 |
---|---|
Molecular Formula |
C22H49NO6S |
Molecular Weight |
455.7 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)ethanol;octadecyl hydrogen sulfate |
InChI |
InChI=1S/C18H38O4S.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;6-3-1-5-2-4-7/h2-18H2,1H3,(H,19,20,21);5-7H,1-4H2 |
InChI Key |
FXENCNXRPCFSSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOS(=O)(=O)O.C(CO)NCCO |
Origin of Product |
United States |
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